molecular formula C7H13NO2 B6322826 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid CAS No. 633335-75-8

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid

Cat. No.: B6322826
CAS No.: 633335-75-8
M. Wt: 143.18 g/mol
InChI Key: IAQPYMSFAIDGFT-UHFFFAOYSA-N
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Description

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is a cyclic amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. This compound is of significant interest in various fields of research and industry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates can be employed .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

1-((Dimethylamino)methyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-((Dimethylamino)methyl)cyclopropanecarboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)5-7(3-4-7)6(9)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQPYMSFAIDGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 222 mg of 1-dimethylaminomethyl-cyclopropane carboxylic acid ethyl ester in 0.4 mL of ethanol was added 0.1 mL of 5N sodium hydroxide aqueous solution, and stirred overnight at room temperature. The reaction solution was added with 0.5 mL of 1N hydrochloric acid, and the solvent and water were evaporated, to give 78 mg of a mixture of the title compound and sodium chloride as a white powder.
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

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